N-(3-Bromopropyl)-2,4-dinitroaniline

Description

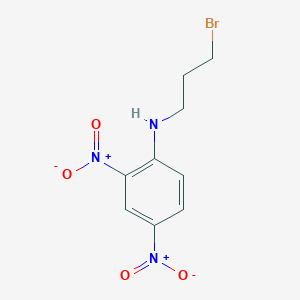

N-(3-Bromopropyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a 3-bromopropyl chain at the aniline nitrogen. Its molecular formula is C₉H₁₀BrN₃O₄, with a molecular weight of 328.10 g/mol. The compound is characterized by the presence of electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity.

Dinitroaniline derivatives, including this compound, are notable for their biological activity, particularly as inhibitors of tubulin polymerization in plants and protozoa. Unlike colchicine or vinblastine derivatives, dinitroanilines exhibit selectivity for non-mammalian tubulin, making them valuable in herbicide and antiparasitic research .

Properties

CAS No. |

918968-48-6 |

|---|---|

Molecular Formula |

C9H10BrN3O4 |

Molecular Weight |

304.10 g/mol |

IUPAC Name |

N-(3-bromopropyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C9H10BrN3O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5H2 |

InChI Key |

DWNNAVLQUMGMNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-2,4-dinitroaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed

Nucleophilic Substitution: Products include N-substituted derivatives where the bromine atom is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-Bromopropyl)-2,4-dinitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-2,4-dinitroaniline involves its interaction with biological molecules through its bromopropyl and dinitroaniline groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dinitroaniline moiety can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-Bromopropyl)-2,4-dinitroaniline with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Substituent Effects on Reactivity and Solubility The 3-bromopropyl chain in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols), unlike derivatives with inert substituents like triethoxysilylpropyl . N-[3-Triethoxysilylpropyl]-2,4-dinitroaniline is tailored for covalent bonding to silica-based materials, whereas the bromopropyl variant is more reactive in organic synthesis . The morpholinopropyl group in N-(3-Morpholinopropyl)-2,6-dinitroaniline improves water solubility, a property absent in the bromopropyl analogue .

Biological Activity Dinitroanilines with alkyl chains (e.g., bromopropyl, morpholinopropyl) exhibit stronger tubulin-binding affinity in plants/protozoa compared to unsubstituted derivatives like 1,3-dinitrobenzene .

Toxicity and Environmental Impact

- 1,3-Dinitrobenzene is highly toxic and regulated as an environmental contaminant, whereas alkylated dinitroanilines like the target compound are less volatile and more target-specific .

Synthetic Utility The bromopropyl group serves as a versatile intermediate for further functionalization (e.g., forming quaternary ammonium salts), unlike the metabolically stable trifluoromethyl group in N-(3-Morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.